molecular formula C14H18N2O2S B11492257 Methyl 2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-2-methylpropanoate

Methyl 2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-2-methylpropanoate

Cat. No.: B11492257
M. Wt: 278.37 g/mol
InChI Key: KGVOSAOJGLOZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-2-methylpropanoate is a chemical compound with the following molecular formula:

C20H21F3N2O2S\text{C}_{20}\text{H}_{21}\text{F}_3\text{N}_2\text{O}_2\text{S}C20​H21​F3​N2​O2​S

. It contains a pyridine ring, a cyano group, and a thiol (sulfanyl) moiety. This compound is of interest due to its potential applications in various fields.

Preparation Methods

Synthetic Routes: The synthesis of Methyl 2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-2-methylpropanoate involves several steps. One common approach is the Suzuki–Miyaura coupling, which joins aryl or vinyl boron reagents with aryl or vinyl halides under palladium catalysis . The reaction proceeds through oxidative addition and transmetalation steps, resulting in the formation of the desired carbon–carbon bond.

Reaction Conditions: The reaction conditions for Suzuki–Miyaura coupling typically involve mild temperatures, neutral or basic reaction media, and the use of a palladium catalyst. Boron reagents, such as organotrifluoroborates, play a crucial role in this process .

Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for synthesizing this compound.

Chemical Reactions Analysis

Methyl 2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-2-methylpropanoate can undergo various reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify the cyano or ester groups.

    Substitution: Substitution reactions can occur at the pyridine ring or the ester moiety.

Common reagents include palladium catalysts, boron reagents, and appropriate halides. The major products depend on the specific reaction conditions.

Scientific Research Applications

Chemistry: Researchers explore this compound for its reactivity and potential as a building block in organic synthesis.

Biology and Medicine:

    Biological Studies: Investigating its interactions with biological targets.

    Medicinal Chemistry: Designing derivatives for drug development.

Industry:

    Materials Science:

Mechanism of Action

The exact mechanism by which Methyl 2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-2-methylpropanoate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could explore related structures and highlight the uniqueness of Methyl 2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-2-methylpropanoate.

Properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

methyl 2-(3-cyano-6-propylpyridin-2-yl)sulfanyl-2-methylpropanoate

InChI

InChI=1S/C14H18N2O2S/c1-5-6-11-8-7-10(9-15)12(16-11)19-14(2,3)13(17)18-4/h7-8H,5-6H2,1-4H3

InChI Key

KGVOSAOJGLOZNE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(C=C1)C#N)SC(C)(C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.